molecular formula C11H20N2O3 B2765083 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 478647-20-0

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Katalognummer: B2765083
CAS-Nummer: 478647-20-0
Molekulargewicht: 228.292
InChI-Schlüssel: LHJSYLNUEZBFED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl carbamate with a suitable precursor to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the bicyclic ring system. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane is C11H20N2O3, with a molecular weight of 228.29 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.

Orexin Receptor Antagonism

One of the primary applications of this compound is its function as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has significant implications for treating several disorders:

  • Sleep Disorders : By blocking orexin receptors, this compound may help manage conditions like insomnia and narcolepsy by reducing wakefulness.
  • Anxiety Disorders : Orexin signaling has been implicated in anxiety regulation; thus, antagonists may provide therapeutic benefits for anxiety-related conditions.
  • Addiction Disorders : Research suggests that orexin plays a role in addiction mechanisms, making these antagonists potential candidates for treating substance use disorders.
  • Cognitive Dysfunction and Mood Disorders : The modulation of orexin activity may also influence mood and cognitive processes, presenting opportunities for developing treatments for depression and related conditions .

Study on Orexin Receptor Antagonists

A study detailed in patent literature highlights the synthesis of this compound derivatives as effective orexin receptor antagonists. These compounds demonstrated significant activity against both OX1 and OX2 receptors, suggesting their potential utility in pharmacological applications targeting orexinergic dysfunctions .

Nicotinic Acetylcholine Receptor Interaction

Research has also indicated that derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold interact with nicotinic acetylcholine receptors (nAChRs). Modifications to the structure can enhance selectivity and affinity for specific nAChR subtypes, which are relevant in the context of neurodegenerative diseases and cognitive enhancement strategies .

Anti-Cancer Applications

While primarily studied for its effects on orexin receptors, there is emerging interest in exploring this compound derivatives for anti-cancer properties. The structural characteristics that allow it to interact with neuropeptide receptors might also be leveraged to develop compounds targeting cancer cell pathways.

Wirkmechanismus

The mechanism of action of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.

Biologische Aktivität

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS Number: 335621-00-6) is a bicyclic compound featuring a unique structural framework that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with orexin receptors and its implications in various therapeutic areas, including sleep disorders, anxiety, and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, with a molecular weight of approximately 228.29 g/mol. The compound features a tert-butyl protective group (Boc) at one end, which enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
CAS Number335621-00-6
AppearanceWhite to yellow solid
Purity≥ 95%

Orexin Receptor Antagonism

Research indicates that derivatives of this compound exhibit significant antagonistic activity against orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, appetite, and wakefulness. The antagonism of these receptors has therapeutic potential in treating conditions such as insomnia, anxiety disorders, and obesity-related issues .

Case Study: Orexin Receptor Antagonists
A study outlined in patent literature demonstrated that certain derivatives of this compound could effectively inhibit orexin receptor activity, suggesting their use in managing sleep disorders and potentially reducing cravings in addiction scenarios .

Anti-Cancer Properties

Recent investigations have explored the anti-cancer potential of this compound through its effects on Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression. Compounds targeting these enzymes may inhibit tumor growth and proliferation by disrupting critical signaling pathways involved in cancer cell survival and growth .

Research Findings:
A review highlighted that modifications to the bicyclic structure could enhance the potency against specific PI3K isoforms while sparing others, thereby minimizing side effects associated with broader kinase inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Orexin Receptor Modulation : By binding to orexin receptors, the compound can modulate neuropeptide activity, influencing behaviors related to sleep and appetite.
  • Inhibition of Kinase Activity : The compound's ability to selectively inhibit Class I PI3K enzymes suggests a mechanism through which it can exert anti-cancer effects by disrupting cancer cell signaling pathways.

Eigenschaften

IUPAC Name

tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSYLNUEZBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.60 g (17.6 mmol) of tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate are dissolved in 100 ml of ethanol, 1.00 g of 10% palladium on activated carbon is added, and hydrogenation is carried out at 100° C. and 100 bar. The catalyst is filtered off with suction, and the filtrate is concentrated, whereupon 3.80 g (94.5% of theory) of pure product crystallize out.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.